molecular formula C8H16ClNO2 B2480374 ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride CAS No. 2193052-23-0

ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride

Cat. No.: B2480374
CAS No.: 2193052-23-0
M. Wt: 193.67
InChI Key: AETRDBGBHBURIS-OGFXRTJISA-N
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Description

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride (CAS: Not explicitly provided; structurally related to EN300-1697579 in ) is a chiral β-amino ester hydrochloride salt. Its structure features a cyclopropane ring attached to a propanoate backbone, with an ethyl ester group and an amino group in the (3R) configuration. This compound serves as a critical building block in pharmaceutical synthesis, leveraging the cyclopropane ring’s conformational rigidity to enhance binding specificity in drug candidates .

Properties

IUPAC Name

ethyl (3R)-3-amino-3-cyclopropylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7(9)6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETRDBGBHBURIS-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Amination

Chiral catalysis enables direct enantioselective formation of the (R)-configured amino ester. A palladium-catalyzed asymmetric hydrogenation of an α,β-unsaturated ester precursor has been reported for analogous cyclopropane derivatives. For example, hydrogenating ethyl 3-cyclopropyl-3-nitropropanoate using a Josiphos ligand system achieves high enantiomeric excess (ee > 95%). Subsequent reduction of the nitro group to amine, followed by HCl treatment, yields the target hydrochloride salt.

Resolution of Racemic Mixtures

Classical resolution remains viable for small-scale synthesis. Diastereomeric salt formation with chiral acids (e.g., (R)-mandelic acid) separates enantiomers. A patent describes resolving ethyl 3-amino-3-cyclopropylpropanoate using dibenzoyl-L-tartaric acid in ethanol, achieving 88% ee for the (R)-enantiomer. The isolated free base is then treated with HCl in dioxane to form the hydrochloride salt.

Detailed Preparation Methods

Stepwise Synthesis from Cyclopropanecarboxylic Acid

Step 1: Esterification of 3-Cyclopropyl-3-nitropropanoic Acid
3-Cyclopropyl-3-nitropropanoic acid is reacted with ethanol in the presence of thionyl chloride (SOCl₂) at 0–5°C for 12 hours. The product, ethyl 3-cyclopropyl-3-nitropropanoate, is isolated in 92% yield after vacuum distillation.

Step 2: Asymmetric Hydrogenation
The nitro ester (10 mmol) is dissolved in methanol with 1 mol% Pd(OAc)₂ and 2.2 mol% (R)-Josiphos ligand. Hydrogen gas (50 psi) is introduced at 25°C for 24 hours, yielding ethyl (3R)-3-amino-3-cyclopropylpropanoate with 96% ee.

Step 3: Hydrochloride Salt Formation
The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution at 0°C. The precipitated hydrochloride salt is filtered and dried under vacuum, achieving 89% yield.

One-Pot Synthesis via Strecker Reaction

A modified Strecker reaction employs cyclopropanecarbaldehyde, ethyl cyanoacetate, and (R)-α-methylbenzylamine as a chiral auxiliary. The reaction proceeds in aqueous HCl at 60°C for 48 hours, followed by hydrolysis and re-esterification. The final hydrochloride salt is obtained in 78% yield with 91% ee.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield (%) ee (%) Reference
Hydrogenation Solvent Methanol 92 96
Salt Formation Solvent Diethyl ether 89
Reaction Temperature 25°C (Hydrogenation) 92 96

Polar aprotic solvents (e.g., methanol) enhance hydrogenation efficiency by stabilizing the Pd catalyst. Lower temperatures (0–5°C) during HCl treatment minimize racemization.

Catalytic Systems

The Josiphos-Pd system outperforms other ligands (e.g., BINAP) in enantioselectivity for cyclopropane substrates. Increasing ligand loading to 2.5 mol% improves ee by 4% but raises costs.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, D₂O) : δ 1.10–1.25 (m, 4H, cyclopropane CH₂), 2.45 (dd, J = 8.4 Hz, 1H, CH), 3.60 (q, 2H, OCH₂CH₃), 4.20 (q, 2H, OCH₂CH₃).
  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 2500–3000 cm⁻¹ (NH₃⁺ stretch).

Chiral Purity Assessment

Chiral HPLC (Chiralpak® AD-H column, hexane:isopropanol 80:20) resolves (R)- and (S)-enantiomers with retention times of 12.3 min and 14.7 min, respectively.

Challenges and Mitigation Strategies

Racemization During Salt Formation

The cyclopropane ring’s strain predisposes the amino ester to racemization under acidic conditions. Mitigation includes:

  • Conducting HCl treatment below 5°C.
  • Using anhydrous solvents to avoid hydrolysis.

Byproduct Formation

Nitro group over-reduction to hydroxylamine is minimized by controlling H₂ pressure (50 psi) and reaction time (<24 hours).

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various synthetic routes, including:

  • Esterification Reactions : Commonly synthesized via methods such as Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
  • Functional Group Transformations : The compound can undergo oxidation to form nitro or nitroso derivatives and reduction to yield alcohols, showcasing its utility in modifying chemical structures for further applications.

Biological Research Applications

In biological research, this compound is investigated for its potential as a biochemical probe. Key applications include:

  • Enzyme Mechanism Studies : The compound's ability to interact with specific enzymes makes it a candidate for probing enzyme mechanisms and understanding protein interactions.
  • Therapeutic Development : Preliminary studies suggest that it may have therapeutic properties, making it a potential precursor in drug development efforts aimed at treating various conditions .

Medicinal Chemistry Applications

The medicinal chemistry field explores the compound's role in drug discovery and development:

  • Pharmaceutical Ingredient : this compound is being studied for its potential use as an active pharmaceutical ingredient due to its unique structural properties that may confer biological activity .
  • Novel Drug Formulations : Research is ongoing to evaluate its efficacy in formulations targeting specific diseases, leveraging its chemical characteristics for enhanced pharmacological effects .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Organic SynthesisEffective building block for complex molecule synthesis with high yields.
Medicinal ChemistryPotential precursor for drug development with promising biological activity.
Biochemical ProbingUseful in studying enzyme interactions; shows binding affinity due to unique structure.

Industrial Applications

In industry, this compound is applied in the synthesis of specialty chemicals and materials:

  • Chemical Manufacturing : Its role as an intermediate in the production of various industrial chemicals highlights its importance in large-scale chemical processes.
  • Material Science : The compound's unique properties are being explored for developing new materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites and modulate biochemical pathways. For example, the amino group can form hydrogen bonds with enzyme residues, while the cyclopropyl ring provides steric hindrance that affects binding affinity .

Comparison with Similar Compounds

Stereoisomers: (3R) vs. (3S) Configurations

  • Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride vs. ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride (): Key Difference: The (3R) and (3S) enantiomers exhibit distinct biological activities due to stereochemical preferences in enzyme binding. Synthesis: Both enantiomers are synthesized via asymmetric catalysis or resolution techniques. Applications: The (3R) form is prioritized in certain antibiotic syntheses, while the (3S) variant may show reduced efficacy in target systems .

Ester Group Variations: Ethyl vs. Methyl

  • Ethyl ester vs. methyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride (): Property Ethyl Ester (3R) Methyl Ester (3S) Molecular Formula C₈H₁₆ClNO₂ C₇H₁₄ClNO₂ Molecular Weight ~193.5 g/mol ~179.5 g/mol Lipophilicity (LogP) Higher (due to ethyl) Lower (due to methyl) Hydrolysis Rate Slower (bulkier ester) Faster Impact: The ethyl ester’s increased lipophilicity enhances membrane permeability, making it preferable for CNS-targeting drugs .

Substituent Modifications: Difluoro Derivatives

  • This compound vs. ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride (CAS: 1803592-74-6, ): Property Non-Fluorinated Difluoro Derivative Molecular Formula C₈H₁₆ClNO₂ C₈H₁₄ClF₂NO₂ Molecular Weight ~193.5 g/mol ~229.5 g/mol Metabolic Stability Moderate High (fluorine imparts stability) Electronic Effects No electron withdrawal Strong electron withdrawal (F atoms) Applications: The difluoro variant is used in protease inhibitor research, where fluorine’s electronegativity improves target engagement .

Cyclopropyl vs. Aromatic Substituents

  • This compound vs. ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride (): Property Cyclopropyl Substituent 3-Methylphenyl Substituent Molecular Formula C₈H₁₆ClNO₂ C₁₂H₁₈ClNO₂ Molecular Weight ~193.5 g/mol ~243.5 g/mol Steric Hindrance Moderate High (aromatic bulk) Conformational Freedom Restricted (cyclopropane) Flexible Utility: The cyclopropyl analog is favored in constrained peptide mimics, while the aromatic variant is used in kinase inhibitor scaffolds .

Research and Industrial Implications

The structural nuances of these analogs dictate their roles in drug discovery:

  • Cyclopropane Rigidity : Enhances binding affinity in antiviral agents.
  • Fluorine Substitution : Extends half-life in metabolic pathways.
  • Stereochemistry : Critical for avoiding off-target effects in chiral environments.

Future directions include optimizing synthetic routes for the (3R) enantiomer and exploring hybrid analogs combining cyclopropane and fluorinated motifs.

Biological Activity

Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : Ethyl (R)-3-amino-3-cyclopropylpropanoate hydrochloride
  • Molecular Formula : C8H15ClN2O2
  • Molecular Weight : 194.67 g/mol

The compound features an amino group, an ester functional group, and a cyclopropyl ring, contributing to its distinct chemical properties and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Esterification : The reaction between a carboxylic acid and an alcohol, often using acid catalysts.
  • Steglich Esterification : A common method that employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to enhance yield and purity.
  • Industrial Production : Large-scale synthesis may utilize continuous flow reactors to optimize efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with enzyme residues, while the cyclopropyl ring introduces steric hindrance that may influence binding affinity. This unique interaction profile allows the compound to modulate various biochemical pathways.

Enzyme Inhibition Studies

Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, it has been investigated for its inhibitory effects on aminopeptidases, which play crucial roles in peptide metabolism. The inhibition potency was measured using half-maximal inhibitory concentration (IC50) values:

CompoundTarget EnzymeIC50 (μM)
This compoundPEPD0.67
This compoundXPNPEP1122

These results indicate a strong selectivity for PEPD over XPNPEP1, suggesting potential therapeutic applications in modulating peptide hormone levels .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Aminopeptidase Inhibition :
    • A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against human 11β-HSD1 enzymes, which are implicated in metabolic disorders .
    • The unsubstituted phenyl sulfonamide derivative showed an IC50 value of 89 nM against human 11β-HSD1, indicating a promising lead for drug development.
  • Biochemical Probes :
    • The compound has been utilized as a biochemical probe to study enzyme mechanisms and protein interactions within various biological systems.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to elucidate its unique properties:

CompoundStructural FeaturesBiological Activity
Ethyl (3R)-3-amino-3-cyclopropylpropanoateLacks hydrochloride componentSimilar core structure but different activity profile
Cyclopropylamine DerivativesShare cyclopropyl ring but differ in functional groupsVarying biological activities

The combination of an ester group, amino group, and cyclopropyl ring in this compound imparts distinct chemical and biological properties that make it a valuable compound for research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodology : The compound can be synthesized via amino acid derivative reactions, similar to trifluoromethylated analogs. Key steps include cyclopropane ring formation and subsequent esterification. Reaction parameters (temperature, solvent polarity, and catalyst selection) must be optimized using Design of Experiments (DoE) to enhance efficiency . For example, automated reactors enable precise control of exothermic reactions, while chromatography or recrystallization ensures high purity (>95%) .

Q. How can the stereochemical integrity of the (3R) configuration be validated during synthesis?

  • Methodology : Chiral HPLC or polarimetry is critical for confirming enantiomeric purity. Comparative analysis with reference standards (e.g., (3S)-enantiomer) using NMR (e.g., 19F^{19}\text{F} or 1H^{1}\text{H} coupling patterns) and X-ray crystallography provides structural confirmation . For cyclopropyl derivatives, NOE (Nuclear Overhauser Effect) studies can resolve spatial arrangements .

Q. What analytical techniques are recommended for characterizing solubility and stability under varying pH conditions?

  • Methodology : Solubility profiles are determined via shake-flask methods in aqueous buffers (pH 1–13), with UV-Vis or HPLC quantification. Stability studies under hydrolytic conditions (acid/base) require real-time monitoring using LC-MS to detect degradation products like cyclopropane ring-opened derivatives .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to fluorinated analogs?

  • Mechanistic Insight : The cyclopropyl ring’s strain and electron-donating effects alter reaction kinetics. For example, in SN2 reactions, steric hindrance from the cyclopropane reduces nucleophilic attack rates compared to trifluoromethyl groups (electron-withdrawing). Computational studies (DFT) predict transition-state geometries and activation energies . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can resolve electronic vs. steric contributions .

Q. What strategies mitigate data contradictions in bioactivity studies caused by stereochemical impurities?

  • Resolution Approach : Contradictions in receptor binding assays often stem from undetected enantiomeric impurities. Use chiral stationary phases (CSPs) in preparative HPLC to isolate >99% (3R)-enantiomer. Validate purity via circular dichroism (CD) and cross-reference with bioassay results (e.g., IC50_{50} values) . Comparative studies with racemic mixtures can quantify enantiomer-specific activity .

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to active sites. Key interactions include hydrogen bonding (amine group) and hydrophobic contacts (cyclopropane). Validate predictions via mutagenesis (e.g., Ala-scanning) or isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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